2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
説明
This compound features a benzothiadiazine ring system with two sulfonyl oxygen atoms (1,1-dioxo group) and a sulfamoylphenyl ethylacetamide side chain.
特性
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S2/c18-27(23,24)13-7-5-12(6-8-13)9-10-19-17(22)11-16-20-14-3-1-2-4-15(14)28(25,26)21-16/h1-8H,9-11H2,(H,19,22)(H,20,21)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFLSECYESHDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a novel synthetic derivative belonging to the benzothiadiazine class. This class is recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and potential antitumor activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Common Name | 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
| CAS Number | Not specified |
| Molecular Formula | C₁₆H₁₈N₂O₄S |
| Molecular Weight | Approximately 350.38 g/mol |
Research indicates that compounds within the benzothiadiazine family exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiadiazines act as inhibitors of specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : These compounds can influence pathways such as apoptosis and cell proliferation, particularly in cancer cells.
- Interaction with Receptors : Some studies suggest that these compounds may interact with various receptors (e.g., melatonin receptors), enhancing their therapeutic potential.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related benzothiadiazine derivatives. For example:
- Study Findings : A derivative exhibited significant anti-proliferative effects against various cancer cell lines, including colon cancer cells. The mechanism involved the induction of apoptosis via upregulation of specific growth inhibitors and modulation of tumor microenvironments .
Anti-inflammatory Effects
Benzothiadiazines are well-documented for their anti-inflammatory properties:
- Mechanism : They inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses.
- Case Study : In vivo studies demonstrated that administration of a related compound significantly reduced inflammation in animal models by decreasing myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes .
Case Study 1: Antitumor Efficacy
A recent investigation into a related compound demonstrated its efficacy in inhibiting tumor growth in xenograft models. The study reported:
- Tumor Type : Colon cancer
- Results : Significant reduction in tumor size compared to control groups.
- Mechanism : Induction of apoptosis and alteration of immune cell infiltration within the tumor microenvironment.
Case Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory effects:
- Model Used : Murine model of acute inflammation.
- Results : The compound reduced edema and inflammatory markers significantly compared to untreated controls.
Summary of Biological Activities
| Activity Type | Compound Effect | Mechanism |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Induction of apoptosis via signaling pathways |
| Anti-inflammatory | Reduction in inflammation | Inhibition of pro-inflammatory cytokines |
類似化合物との比較
Structural Comparison
Key structural analogs and their distinguishing features:
Key Structural Insights :
- The ethyl linker differentiates it from shorter (e.g., methyl) or rigid (e.g., sulfanyl) linkers in analogs, possibly optimizing pharmacokinetics .
Pharmacological and Physicochemical Comparison
Pharmacological Insights :
- Thiazolidinone derivatives () show antidiabetic activity via PPAR-γ modulation, but the target compound’s benzothiadiazine core may favor different targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
